molecular formula C15H16FN B13153849 4-[3-(2-Fluorophenyl)propyl]aniline

4-[3-(2-Fluorophenyl)propyl]aniline

Cat. No.: B13153849
M. Wt: 229.29 g/mol
InChI Key: JZIMUKUMIXULQF-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It consists of an aniline group substituted with a 3-(2-fluorophenyl)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)propyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Fluorophenyl)propyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Chlorophenyl)propyl]aniline
  • 4-[3-(2-Bromophenyl)propyl]aniline
  • 4-[3-(2-Methylphenyl)propyl]aniline

Uniqueness

4-[3-(2-Fluorophenyl)propyl]aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-[3-(2-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-15-7-2-1-5-13(15)6-3-4-12-8-10-14(17)11-9-12/h1-2,5,7-11H,3-4,6,17H2

InChI Key

JZIMUKUMIXULQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)N)F

Origin of Product

United States

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